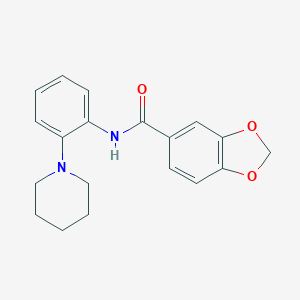![molecular formula C22H28N4O2S B251390 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251390.png)
3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide, also known as EPPB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide inhibits the activity of Hsp90 by binding to its ATP-binding site. This prevents the protein from functioning properly, which in turn leads to the inhibition of cell growth and survival. 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has also been shown to have antiviral and antibacterial activity. Additionally, 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide in lab experiments is its specificity for Hsp90. This allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has some limitations as well. It is relatively expensive and can be difficult to synthesize. Additionally, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide. One area of interest is the development of 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide analogs with improved solubility and bioavailability. Another area of interest is the study of 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, the role of Hsp90 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research, and 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide may have potential as a therapeutic agent in these diseases.
Méthodes De Synthèse
3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can be synthesized using a multi-step process. The first step involves the reaction between 4-(4-ethylpiperazin-1-yl)aniline and carbon disulfide to form 4-(4-ethylpiperazin-1-yl)phenyl)carbamodithioic acid. This is followed by the reaction between the carbamodithioic acid and ethyl chloroformate to form 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide.
Applications De Recherche Scientifique
3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have antiviral, antibacterial, and antitumor activity. 3-ethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has also been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of cell growth and survival.
Propriétés
Formule moléculaire |
C22H28N4O2S |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H28N4O2S/c1-3-25-12-14-26(15-13-25)19-10-8-18(9-11-19)23-22(29)24-21(27)17-6-5-7-20(16-17)28-4-2/h5-11,16H,3-4,12-15H2,1-2H3,(H2,23,24,27,29) |
Clé InChI |
ANVAYIKACUYXRT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)